molecular formula C19H17N3O4S2 B250096 N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide

N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide

Cat. No. B250096
M. Wt: 415.5 g/mol
InChI Key: YYQOVSLIGFKNGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[4-(benzylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide, commonly known as BSC, is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Scientific Research Applications

BSC has been extensively studied for its potential use in the treatment of various diseases such as cancer, inflammation, and diabetes. BSC has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. BSC has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, BSC has been shown to have hypoglycemic effects by increasing insulin sensitivity.

Mechanism of Action

The mechanism of action of BSC involves the inhibition of various enzymes such as carbonic anhydrase and metalloproteinases. BSC has also been shown to inhibit the activation of various signaling pathways such as NF-κB and MAPK. Furthermore, BSC has been shown to induce apoptosis by activating the caspase pathway.
Biochemical and Physiological Effects:
BSC has been shown to have various biochemical and physiological effects such as inhibition of angiogenesis, anti-inflammatory effects, and hypoglycemic effects. BSC has also been shown to inhibit the growth of cancer cells by inducing apoptosis. Furthermore, BSC has been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

BSC has various advantages for lab experiments such as its ease of synthesis and purification. Furthermore, BSC has been extensively studied for its potential use in the treatment of various diseases. However, BSC also has limitations such as its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are various future directions for the study of BSC such as the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases. Furthermore, the study of the structure-activity relationship of BSC could lead to the development of more potent derivatives. Additionally, the study of the pharmacokinetics and pharmacodynamics of BSC could provide valuable information for its potential use in clinical settings.
Conclusion:
In conclusion, BSC is a synthetic compound that has gained significant attention in the field of scientific research due to its various biochemical and physiological effects. BSC has been synthesized using various methods and has been extensively studied for its potential use in the treatment of various diseases. The mechanism of action of BSC involves the inhibition of various enzymes and signaling pathways. BSC has various advantages for lab experiments but also has limitations. There are various future directions for the study of BSC that could lead to the development of more potent derivatives and its potential use in clinical settings.

Synthesis Methods

The synthesis of BSC involves the reaction of 4-aminobenzenesulfonamide with benzyl isothiocyanate, followed by the reaction with furan-2-carboxylic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting product is then purified using various techniques such as column chromatography and recrystallization.

properties

Molecular Formula

C19H17N3O4S2

Molecular Weight

415.5 g/mol

IUPAC Name

N-[[4-(benzylsulfamoyl)phenyl]carbamothioyl]furan-2-carboxamide

InChI

InChI=1S/C19H17N3O4S2/c23-18(17-7-4-12-26-17)22-19(27)21-15-8-10-16(11-9-15)28(24,25)20-13-14-5-2-1-3-6-14/h1-12,20H,13H2,(H2,21,22,23,27)

InChI Key

YYQOVSLIGFKNGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=CO3

Origin of Product

United States

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